molecular formula C15H16F6N2O4 B2791089 N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-45-8

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No. B2791089
CAS RN: 338404-45-8
M. Wt: 402.293
InChI Key: DUVKPIGIBOYKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as TFB-TACE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to inhibit the activity of tumor necrosis factor-alpha converting enzyme (TACE), which is involved in the processing of various cytokines and growth factors. TACE inhibition has been implicated in the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.

Mechanism of Action

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide inhibits the activity of TACE by binding to its active site and preventing the cleavage of its substrate molecules. This results in the inhibition of the processing of various cytokines and growth factors, which are involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cell proliferation, and apoptosis. It has also been shown to reduce the levels of various cytokines and growth factors, including TNF-alpha, IL-6, and VEGF.

Advantages and Limitations for Lab Experiments

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for TACE inhibition. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research on N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, including the development of more potent and selective TACE inhibitors, the investigation of its potential applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.

Synthesis Methods

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-difluoro-3-nitrobenzoic acid with ethylene diamine, followed by the reaction of the resulting intermediate with 2,2,2-trifluoroethanol and acetic anhydride. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F6N2O4/c1-9(24)22-4-5-23-13(25)11-6-10(26-7-14(16,17)18)2-3-12(11)27-8-15(19,20)21/h2-3,6H,4-5,7-8H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVKPIGIBOYKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

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